molecular formula C₂₃H₂₄D₄O₄ B1152685 iso Octyl Benzyl Phthalate-d4

iso Octyl Benzyl Phthalate-d4

Cat. No.: B1152685
M. Wt: 372.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iso Octyl Benzyl Phthalate-d4 is a deuterated stable isotope intended for use as an internal standard in analytical chemistry. It is specifically designed for quantitative mass spectrometry (MS) applications, where it aids in the precise and accurate measurement of its non-labeled analogue or related phthalate compounds in complex samples. The incorporation of four deuterium atoms provides a distinct mass difference that is easily distinguishable from the natural compound, thereby improving analytical reliability and minimizing matrix effects. This high-purity material is essential for advanced research methodologies. As a stable isotope-labeled compound, it is critical in environmental testing, material science, and metabolic studies for tracing and quantification purposes. This product is offered for Research Use Only and is not intended for diagnostic or in vivo applications .

Properties

Molecular Formula

C₂₃H₂₄D₄O₄

Molecular Weight

372.49

Synonyms

1,2-Benzenedicarboxylic Acid 2-Ethylhexyl Phenylmethyl Ester-d4;  Phthalic Acid Benzyl 2-Ethylhexyl Ester-d4;  2-Ethylhexyl Benzyl Phthalate-d4;  Benzyl 2-Ethylhexyl Phthalate-d4;  Benzyl Octyl Phthalate-d4;  OBzP-d4; 1-(2-Ethylhexyl) 2-(Phenylmethyl) Este

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification
Iso Octyl Benzyl Phthalate-d4 is frequently utilized as an internal standard in mass spectrometry and chromatography. The deuterated form allows for precise quantification of phthalates in complex mixtures due to its distinct mass signature, which aids in differentiating it from non-deuterated compounds during analysis. This application is crucial in studies assessing the leaching of phthalates from various materials, including medical devices and food packaging .

Medical Supplies

Leaching Studies
Recent studies have documented the leaching behavior of phthalates, including this compound, from medical supplies. These investigations are essential for understanding potential exposure risks associated with medical devices. For instance, a study highlighted the quantification of phthalates leached into intravenous fluids from plastic bags, where deuterated internal standards were employed to ensure accuracy . This research is critical for evaluating the safety of medical products and their compliance with health regulations.

Environmental Research

Migration Studies
this compound is also used in environmental studies to assess the migration of phthalates from packaging materials into food products. The compound's deuterated form allows researchers to track its migration patterns without interference from naturally occurring phthalates. Such studies help evaluate dietary exposure risks and inform regulatory standards regarding the use of phthalates in consumer products .

Data Tables

Application AreaSpecific Use CaseMethodologyKey Findings
Analytical ChemistryInternal standard for mass spectrometryIsotope dilution methodEnhanced accuracy in quantifying phthalates
Medical SuppliesLeaching studiesMass spectrometryIdentified levels of phthalates in IV fluids
Environmental ResearchMigration assessmentMigration studiesEvaluated dietary exposure from packaging

Case Studies

  • Leaching from Medical Devices
    A comprehensive study investigated the leaching of various phthalates from medical supplies into infusion fluids. This compound was used as an internal standard to quantify the amounts leached, revealing significant findings about the safety and regulatory compliance of these products .
  • Migration from Food Packaging
    Another case study focused on the migration of phthalates from food packaging into food items. The use of this compound allowed researchers to accurately measure exposure levels, contributing to discussions on food safety and regulatory measures concerning plasticizers in packaging materials .

Chemical Reactions Analysis

Key Reaction:

Phthalic Anhydride+Iso Octanol+Benzyl AlcoholH2SO4Iso Octyl Benzyl Phthalate d4+H2O\text{Phthalic Anhydride}+\text{Iso Octanol}+\text{Benzyl Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Iso Octyl Benzyl Phthalate d4}+\text{H}_2\text{O}

ParameterValue/DetailSource
CatalystSulfuric acid or p-toluenesulfonic acid
Temperature90–160°C
SolventToluene or xylene
Deuterium LabelingIntroduced via isotopic exchange

Hydrolysis

Under acidic or alkaline conditions, this compound undergoes hydrolysis to form phthalic acid, iso-octanol, and benzyl alcohol. The deuterium atoms remain intact due to their stable C-D bonds .

Reaction Pathways:

  • Acidic Hydrolysis :

    C23D4H24O4+H2OH+Phthalic Acid+Iso Octanol+Benzyl Alcohol\text{C}_{23}\text{D}_4\text{H}_{24}\text{O}_4+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Phthalic Acid}+\text{Iso Octanol}+\text{Benzyl Alcohol}
  • Alkaline Hydrolysis :

    C23D4H24O4+OHPhthalate Salts+Iso Octanol+Benzyl Alcohol\text{C}_{23}\text{D}_4\text{H}_{24}\text{O}_4+\text{OH}^-\rightarrow \text{Phthalate Salts}+\text{Iso Octanol}+\text{Benzyl Alcohol}
ConditionRate Constant (k)Products Detected
pH 1.0 (HCl)2.1×104s12.1\times 10^{-4}\,\text{s}^{-1}Phthalic acid-d4, alcohols
pH 12.0 (NaOH)5.7×104s15.7\times 10^{-4}\,\text{s}^{-1}Phthalate salts, alcohols

Reactivity with Acids and Oxidizing Agents

The compound reacts exothermically with strong acids (e.g., HNO₃) to yield iso-octanol and phthalic acid, while oxidizing agents like KMnO₄ degrade the ester bonds .

Notable Reactions:

  • With HNO₃ :

    C23D4H24O4+HNO3Phthalic Acid+Iso Octyl Nitrate+Benzyl Nitrate\text{C}_{23}\text{D}_4\text{H}_{24}\text{O}_4+\text{HNO}_3\rightarrow \text{Phthalic Acid}+\text{Iso Octyl Nitrate}+\text{Benzyl Nitrate}
  • Oxidation with KMnO₄ :

    C23D4H24O4+KMnO4H2OCO2+H2O+MnO2\text{C}_{23}\text{D}_4\text{H}_{24}\text{O}_4+\text{KMnO}_4\xrightarrow{\text{H}_2\text{O}}\text{CO}_2+\text{H}_2\text{O}+\text{MnO}_2
ReactantProductsHazard Notes
Concentrated H₂SO₄Sulfonated derivativesExothermic reaction
Ozone (O₃)Degraded aldehydes and ketonesEnvironmental concern

Analytical Characterization

Isotopic labeling enables precise tracking using GC-MS and NMR. Key ions and fragmentation patterns are summarized below :

GC-MS Parameters for Detection:

AnalyteQuantification Ion (m/zm/z)Qualifier Ions (m/zm/z)
This compound372.224 (M⁺)167, 279, 153
Phthalic Acid-d4166.1122, 148

NMR Data (¹H and ¹³C):

  • ¹H NMR : Absence of aromatic protons (replaced by D).

  • ¹³C NMR : Peaks at δ 128–132 ppm (aromatic carbons), δ 60–70 ppm (ester carbons) .

Environmental and Biological Degradation

MediumHalf-Life (Days)Major Metabolites
Aerobic Soil45–60Mono-isooctyl phthalate
Aquatic (pH 7.0)30–40Phthalic acid-d4

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares iso Octyl Benzyl Phthalate-d4 with structurally related phthalates and adipates:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications Key Properties
This compound C23D4H24O4 372.491 18750-05-5 Analytical internal standard Deuterated structure; high stability; low interference in GC/MS
Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4) C24D4H38O4 398.56 N/A Plasticizer research; metabolite studies Deuterated analog of DEHP; used to study environmental persistence
Benzyl Butyl Phthalate (BBP) C19H20O4 312.36 85-68-7 PVC plasticizer Non-deuterated; higher volatility; restricted due to toxicity concerns
Benzyl Octyl Adipate (BOA) C21H30O4 358.46 123-94-4 Low-temperature plasticizer Adipate ester; improved flexibility at low temps; lower migration rate

Analytical Performance

  • Retention Behavior: In GC/MS, this compound exhibits distinct retention times compared to non-deuterated phthalates (e.g., dibutyl phthalate) due to its isotopic mass shift, enabling precise quantification .
  • Sensitivity : Deuterated compounds like this compound reduce matrix effects in complex samples (e.g., polymers, biological fluids), enhancing analytical accuracy .

Stability and Environmental Impact

  • Deuterated vs.
  • Environmental Persistence : Phthalates like DEHP and BBP are persistent in aquatic environments, whereas adipates (e.g., BOA) degrade faster due to ester group differences .

Preparation Methods

Direct Esterification

Direct esterification employs phthalic anhydride as the starting material, which undergoes sequential esterification with deuterated benzyl alcohol and iso-octanol.

Reaction Steps:

  • Monoester Formation : Phthalic anhydride reacts with deuterated benzyl alcohol under acidic conditions (e.g., sulfuric acid) to form mono-benzyl phthalate-d4.

    Phthalic anhydride+C₆D₄H₃CH₂OHH₂SO₄Mono-benzyl phthalate-d4+H₂O\text{Phthalic anhydride} + \text{C₆D₄H₃CH₂OH} \xrightarrow{\text{H₂SO₄}} \text{Mono-benzyl phthalate-d4} + \text{H₂O}
  • Diester Formation : The monoester reacts with iso-octanol to yield this compound.

    Mono-benzyl phthalate-d4+2-EthylhexanolH₂SO₄iso Octyl Benzyl Phthalate-d4+H₂O\text{Mono-benzyl phthalate-d4} + \text{2-Ethylhexanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{H₂O}

Key Parameters:

  • Temperature: 120–150°C

  • Catalyst: 1–2% sulfuric acid by mass

  • Reaction Time: 6–8 hours per esterification step.

Advantages:

  • High purity (>98%) achievable with stepwise control.

  • Suitable for small-scale laboratory synthesis.

Limitations:

  • Requires rigorous drying to prevent hydrolysis.

  • Acidic conditions may degrade sensitive reactants.

Transesterification

Transesterification involves displacing a lower alcohol from a pre-formed benzyl phthalate-d4 ester with iso-octanol. This method is preferred for industrial-scale production due to higher yields and reduced side reactions.

Reaction Mechanism:

Benzyl methyl phthalate-d4+2-EthylhexanolNaOCH₃iso Octyl Benzyl Phthalate-d4+Methanol\text{Benzyl methyl phthalate-d4} + \text{2-Ethylhexanol} \xrightarrow{\text{NaOCH₃}} \text{this compound} + \text{Methanol}

Procedure (Based on Patent US3096364A):

  • Reactant Mixing : Combine benzyl methyl phthalate-d4 (1 mol), 2-ethylhexanol (1.2 mol), and sodium methoxide (0.7–1.3% by mass).

  • Heating and Vacuum : Heat to 150–170°C under reduced pressure (5–50 mm Hg) to distill off methanol.

  • Purification : Wash the product with aqueous sodium chloride, neutralize residual catalyst, and dry under vacuum.

Industrial-Scale Data:

ParameterValue
Yield88–93%
Purity>99% (GC-MS)
Catalyst Efficiency0.65–1.3% NaOCH₃

Catalysts and Reaction Optimization

Catalyst Selection

  • Basic Catalysts : Sodium methoxide (NaOCH₃) and sodium hydroxide (NaOH) are optimal for transesterification, achieving 90–93% yields.

  • Acidic Catalysts : Sulfuric acid (H₂SO₄) is used in direct esterification but requires neutralization post-reaction.

Temperature and Pressure Effects

  • Transesterification Efficiency :

    • At 150°C and 50 mm Hg, methanol removal is 95% complete within 3 hours.

    • Higher temperatures (>170°C) risk thermal decomposition of the ester.

Purification and Characterization

Purification Steps

  • Alkaline Wash : Removes residual catalyst (e.g., 5% NaOH solution).

  • Steam Distillation : Eliminates unreacted alcohols.

  • Vacuum Drying : Reduces moisture to <0.1%.

Analytical Characterization

TechniqueData
NMR (¹H/²H) Confirms deuterium at 3,4,5,6 positions
GC-MS Purity >99%, MW = 372.491 Da
Density 1.0306 g/cm³ at 25°C

Industrial Production Challenges

Deuterated Benzyl Alcohol Sourcing

  • Cost of C₆D₄H₃CH₂OH exceeds $5,000/kg, necessitating efficient recycling.

  • Solution : On-site deuterium exchange reactors reduce raw material costs.

Byproduct Management

  • Methanol Recovery : 85–90% recovery via fractional distillation.

  • Waste Treatment : Alkaline hydrolysis of phthalate residues to phthalic acid .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting iso Octyl Benzyl Phthalate-d4 in complex environmental or biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is widely used for detecting deuterated phthalates like this compound. Deuterated internal standards (e.g., di-n-butyl phthalate-d4) are critical for compensating matrix effects and improving quantification accuracy . Ensure proper quality assurance/quality control (QA/QC) protocols, including surrogate recovery checks and calibration with isotopically labeled analogs. For complex matrices, use extraction solvents like dichloromethane, validated for phthalate recovery .

Q. How can researchers optimize sample preparation to minimize contamination risks during this compound analysis?

  • Methodological Answer : Contamination is common due to phthalate leaching from lab equipment. Use glassware over plastics, and pre-clean all materials with high-purity solvents. Implement a procedural blank in every batch to monitor background contamination. Solid-phase extraction (SPE) with C18 cartridges can isolate this compound from interfering compounds, followed by nitrogen evaporation to concentrate samples .

Q. What role does this compound play as an internal standard in phthalate studies?

  • Methodological Answer : Deuterated phthalates like this compound serve as internal standards to correct for analyte loss during extraction and ionization variability in GC-MS. They share physicochemical properties with non-deuterated analogs but are distinguishable via mass spectral differences (e.g., m/z shifts). Always validate the internal standard’s stability under experimental conditions and confirm no co-elution with target analytes .

Advanced Research Questions

Q. How can researchers resolve matrix-induced signal suppression/enhancement when quantifying this compound in heterogeneous samples?

  • Methodological Answer : Matrix effects are addressed using matrix-matched calibration curves. Spike known concentrations of this compound into blank matrices (e.g., soil, serum) to construct calibrants. Compare results with solvent-based calibrants to quantify suppression/enhancement. Advanced approaches include post-column infusion of the deuterated standard or employing a "surrogate matrix" (e.g., synthetic urine) for method validation .

Q. What experimental design strategies are effective for studying the environmental fate of this compound under variable conditions?

  • Methodological Answer : Use factorial design to systematically evaluate variables (e.g., pH, temperature, microbial activity). For example, a 2³ factorial design could test the degradation kinetics of this compound under aerobic/anaerobic conditions, varying temperatures (20°C vs. 30°C), and light exposure. Replicate experiments and ANOVA analysis will identify significant interactions between factors .

Q. How should researchers address discrepancies in this compound recovery rates across studies?

  • Methodological Answer : Discrepancies often arise from differences in extraction efficiency or instrumental sensitivity. Conduct cross-laboratory validation using certified reference materials (CRMs) if available. Perform recovery spike-and-recovery tests at low, medium, and high concentrations to assess method robustness. Report detailed QA/QC metrics, including limits of detection (LOD) and quantification (LOQ), to enable direct comparison with prior work .

Q. What are the challenges in distinguishing this compound from structural isomers in environmental samples?

  • Methodological Answer : Isomeric separation requires high-resolution GC columns (e.g., HP-5MS, 60 m length) and optimized temperature ramps. Confirm identity using retention indices and tandem MS (MS/MS) to isolate unique fragment ions. For unresolved peaks, employ principal component analysis (PCA) on full-scan mass spectra or leverage databases like NIST for spectral matching .

Theoretical and Methodological Frameworks

Q. How can researchers link this compound studies to broader theories of environmental toxicokinetics?

  • Methodological Answer : Integrate partition coefficients (e.g., log Kow) and biodegradation data into fugacity models to predict environmental distribution. Align experimental outcomes with conceptual frameworks like the "Source-Pathway-Receptor" model to contextualize exposure risks. Use Bayesian statistics to update model parameters as new data emerge .

Q. What statistical approaches are recommended for analyzing time-series data on this compound degradation?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements and random variability. Use the Akaike Information Criterion (AIC) to compare first-order vs. second-order degradation kinetics. For non-linear trends, employ Michaelis-Menten or Weibull decay models, validated via residual analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.